molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonane CAS No. 53317-09-2

9-Benzyl-9-borabicyclo[3.3.1]nonane

Cat. No. B1232103
CAS RN: 53317-09-2
M. Wt: 212.14 g/mol
InChI Key: IQRBNRFCRAJXJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 9-BBN is synthesized through a variety of reactions. One notable method involves the Friedel-Crafts benzylation of arenes with benzyl fluorides, using 9-BBN as a mediator. This method has been shown to activate C-F bonds, yielding 1,1-diarylmethanes under mild conditions with good functional group tolerance (Guo, Bamford, & Stephan, 2019).

Molecular Structure Analysis

  • The molecular structure of 9-BBN derivatives can be quite intricate. For example, the reaction with alkyn-1-yltin compounds results in exchange reactions, leading to the formation of 9-propyn-1-yl-9-BBN, which has been characterized using NMR spectroscopy and X-ray structural analysis (Wrackmeyer, Bihlmayer, Shahid, & Milius, 2009).

Chemical Reactions and Properties

  • 9-BBN undergoes various chemical reactions, notably with aldehydes and ketones. It can reduce benzaldehyde to benzyl alcohol under mild conditions while transforming the B-alkyl group into an olefin (Midland, Tramontano, & Zderic, 1978).
  • It also participates in substitution and exchange reactions, providing routes to B-halo derivatives, which are valuable in various synthetic applications (Brown & Kulkarni, 1979).

Physical Properties Analysis

  • The physical properties of 9-BBN derivatives vary depending on their specific chemical structure. For instance, B-bromo-9-BBN demonstrates the ability to cleave ethers in methylene chloride solution, showcasing its reactivity and utility in organic synthesis (Bhatt, 1978).

Chemical Properties Analysis

  • The chemical properties of 9-BBN are influenced by its reactivity with various organic molecules. Its reaction with isocyanates, for example, leads to the formation of B-amino-9-BBN derivatives, highlighting its versatility in forming different chemical bonds (Singaram, 1992).
  • Additionally, 9-BBN serves as a catalyst in the hydroboration of carbodiimides, indicating its potential in metal-free catalytic processes (Ramos et al., 2019).

Scientific Research Applications

Friedel–Crafts Benzylation of Arenes

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: 9-BBN is used as a mediator in the Friedel–Crafts benzylation of arenes with benzyl fluorides . This provides a simple and cheap route to the activation of C–F bonds to synthesize 1,1-diarylmethanes .
  • Methods of Application: The method involves using 9-BBN as a mediator in the reaction of arenes with benzyl fluorides .
  • Results or Outcomes: The process yields 1,1-diarylmethanes in good to excellent yields (up to 98%) under mild conditions .

Hydroboration of Carbodiimides

  • Scientific Field: Chemical Communications
  • Application Summary: The commercial 9-BBN dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane .
  • Methods of Application: Stoichiometric reactions, kinetic studies, and DFT calculations have been used to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
  • Results or Outcomes: The process involves the use of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane .

Reduction of Carbonyl Compounds, Acid Chlorides, and Alkenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes .
  • Methods of Application: As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .
  • Results or Outcomes: The process results in the reduction of carbonyl compounds, acid chlorides, and alkenes .

Reductive Cleavage of Cyclic Acetals and Ketals

  • Scientific Field: Organic Chemistry
  • Application Summary: 9-BBN is used as a reagent to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols .
  • Methods of Application: The method involves using 9-BBN as a reagent in the reaction .
  • Results or Outcomes: The process yields monobenzylated 1,2-diols .

Suzuki Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 9-BBN is especially useful in Suzuki reactions .
  • Methods of Application: The method involves using 9-BBN in the reaction .
  • Results or Outcomes: The process allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH .

Asymmetric Reduction of Ketone Moiety

  • Scientific Field: Organic Chemistry
  • Application Summary: 9-BBN derivatives have been elegantly used for the asymmetric reduction of ketone moiety .
  • Methods of Application: The method involves using 9-BBN derivatives in the reaction .
  • Results or Outcomes: The process results in the asymmetric reduction of ketone moiety .

Activation of C–F Bonds

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: 9-BBN is used as a mediator in the Friedel–Crafts benzylation of arenes with benzyl fluorides . This provides a simple and cheap route to the activation of C–F bonds to synthesize 1,1-diarylmethanes .
  • Methods of Application: The method involves using 9-BBN as a mediator in the reaction of arenes with benzyl fluorides .
  • Results or Outcomes: The process yields 1,1-diarylmethanes in good to excellent yields (up to 98%) under mild conditions .

Construction of Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

  • Scientific Field: RSC Advances
  • Application Summary: The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Methods of Application: The method involves using 9-BBN derivatives in the reaction .
  • Results or Outcomes: The process results in the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes .

Reduction of Peroxo Esters

  • Scientific Field: MilliporeSigma
  • Application Summary: 9-BBN is used as a reagent to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage .
  • Methods of Application: The method involves using 9-BBN as a reagent in the reaction .
  • Results or Outcomes: The process yields alcohols from peroxo esters .

Safety And Hazards

9-BBN is a highly flammable liquid and vapor. In contact with water, it releases flammable gas. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer .

Future Directions

9-BBN’s derivatives have been elegantly used for the asymmetric reduction of the ketone moiety . It is especially useful in Suzuki reactions . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH .

properties

IUPAC Name

9-benzyl-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBNRFCRAJXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399960
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-9-borabicyclo[3.3.1]nonane

CAS RN

53317-09-2
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53317-09-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schäfer - 2014 - research-collection.ethz.ch
STERIC HINDRANCE+ STERIC EFFECTS (STEREOCHEMISTRY); BENZYL RADICALS+ BENZYL GROUPS+ BENZYLCOMPOUNDS (MONOCYCLIC AROMATIC HYDROCARBONS); …
Number of citations: 0 www.research-collection.ethz.ch

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